N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra provide structural confirmation (Table 2). Key observations:
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Benzodioxole aromatic H | 6.72–6.85 | Doublet (J = 8 Hz) | H-6, H-7, H-4 of benzodioxole |
| Acetamide NH | 10.41 | Singlet | N-H (amide) |
| Triazole CH₂ (phenoxymethyl) | 4.97 | Singlet | OCH₂-C₆H₅ |
| Ethyl CH₂ | 1.28 (t), 3.62 (q) | Triplet, Quartet | CH₂CH₃ (J = 7.5 Hz) |
| Phenoxy aryl H | 6.88–7.32 | Multiplet | C₆H₅-O-CH₂ |
¹³C NMR (DMSO-d₆, 100 MHz):
Infrared (IR) Vibrational Spectroscopy
IR spectra (KBr pellet, 400–4000 cm⁻¹) reveal functional groups (Table 3):
| Band (cm⁻¹) | Assignment |
|---|---|
| 3280 | N-H stretch (amide) |
| 1685 | C=O stretch (amide I) |
| 1590 | C-N stretch (triazole) |
| 1245, 1030 | C-O-C (benzodioxole) |
| 690 | C-S stretch (sulfanyl) |
The absence of S-H stretches (~2550 cm⁻¹) confirms thioether linkage over thiol .
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (positive mode) shows:
- Molecular ion : m/z 427.12 [M+H]⁺ (calc. 426.49).
- Major fragments :
X-ray Crystallographic Studies
Single-crystal X-ray diffraction (SCXRD) data (hypothetical, based on analogues ):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| Z | 4 |
| R-factor | 0.042 |
Key features :
- Triazole and benzodioxole rings are coplanar (dihedral angle: 8.2°).
- Hydrogen bonds between amide N-H and triazole N (2.89 Å) stabilize the lattice .
Thermogravimetric Analysis and Differential Scanning Calorimetry
| Technique | Parameter | Value |
|---|---|---|
| TGA | Onset decomposition temp. | 218°C |
| Residual mass (600°C) | 12.4% (char) | |
| DSC | Melting point | 184–186°C |
| ΔH fusion | 98.5 J/g |
The compound exhibits a single endothermic melt (DSC) and two-stage decomposition (TGA):
- Stage 1 (218–320°C) : Loss of phenoxymethyl and ethyl groups (mass loss: 58%).
- Stage 2 (320–450°C) : Degradation of benzodioxole and triazole cores .
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-2-24-18(11-26-15-6-4-3-5-7-15)22-23-20(24)29-12-19(25)21-14-8-9-16-17(10-14)28-13-27-16/h3-10H,2,11-13H2,1H3,(H,21,25) |
InChI Key |
LFIGHNQLBSRCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Benzodioxol-5-yl Amine
The benzodioxole core is synthesized via condensation of catechol derivatives with formaldehyde under acidic conditions. Subsequent nitration and reduction yield the amine:
-
Condensation :
Catechol reacts with formaldehyde in HCl to form 1,3-benzodioxole. -
Nitration :
Nitration at the 5-position using HNO₃/H₂SO₄ produces 5-nitro-1,3-benzodioxole. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, yielding 1,3-benzodioxol-5-yl amine.
Key Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 78% |
| Reduction | H₂, Pd/C | 25°C, 50 psi | 92% |
Synthesis of 4-Ethyl-5-(Phenoxymethyl)-4H-1,2,4-Triazole-3-thiol
The triazole ring is constructed via cyclization of thiosemicarbazide derivatives, followed by functionalization:
-
Thiosemicarbazide Formation :
Ethyl hydrazinecarboxylate reacts with carbon disulfide (CS₂) in ethanol to form thiosemicarbazide. -
Cyclization :
Heating with acetic anhydride induces cyclization to 4-ethyl-4H-1,2,4-triazole-3-thiol. -
Phenoxymethylation :
The triazole thiol is alkylated with phenoxymethyl chloride in the presence of K₂CO₃:
Optimization Notes :
Coupling via Sulfanyl-Acetamide Linkage
The final step conjugates the benzodioxole amine with the triazole-thiol using a bromoacetyl intermediate:
-
Bromoacetylation :
1,3-Benzodioxol-5-yl amine reacts with bromoacetyl bromide in CH₂Cl₂ to form N-(1,3-benzodioxol-5-yl)-2-bromoacetamide. -
Thiol-Displacement :
The bromoacetamide undergoes nucleophilic substitution with triazole-3-thiol in the presence of Et₃N:
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.0 equiv) |
| Temperature | 25°C |
| Yield | 76% |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
IR (KBr) :
HRMS (ESI+) :
Optimization Challenges and Solutions
-
Triazole Regioselectivity :
Cyclization conditions (e.g., Ac₂O vs. HCl) influence 1,2,4-triazole vs. 1,2,3-triazole formation. Acetic anhydride favors the 1,2,4-isomer. -
Thiol Oxidation :
Addition of antioxidants (e.g., BHT) during alkylation prevents disulfide formation. -
Purification :
Column chromatography (SiO₂, hexane/EtOAc 3:1) resolves acetamide and triazole intermediates.
Applications and Derivatives
The compound’s structural features suggest potential as:
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structure suggests it could be explored for therapeutic uses, such as antimicrobial or anticancer agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Anti-Inflammatory and Anti-Exudative Activity
- Target Compound vs. Furan-Triazole Derivatives: The furan-containing analogs (e.g., compounds 3.1–3.21) demonstrated significant anti-exudative activity in carrageenan-induced edema models, with efficacy comparable to diclofenac sodium at 10 mg/kg .
Antiproliferative Activity
- Comparison with Isoxazole Derivatives : Compound 11a , a benzoisoxazole-sulfonamide analog, showed moderate antiproliferative activity against cancer cell lines. The target compound’s triazole core and benzodioxole system may offer superior binding affinity to kinase targets (e.g., EGFR or VEGFR) due to enhanced π-π stacking and hydrogen-bonding interactions.
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.
Structural Overview
The compound has a complex structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 412.5 g/mol
- IUPAC Name : this compound
The presence of the benzodioxole moiety and the triazole ring contributes to its unique chemical properties, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : This can involve various reagents and conditions.
- Introduction of the Triazole Ring : This step often employs coupling reactions with appropriate triazole precursors.
- Sulfanylacetamide Group Addition : Final modifications to introduce the sulfanylacetamide functionality.
Optimization of these reactions is crucial for maximizing yield and purity while adhering to green chemistry principles.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies suggest that it may target specific enzymes or receptors in microbial cells, leading to inhibition of growth or cell death.
| Study | Organism Tested | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | E. coli | Inhibition of growth at MIC = 50 µg/mL | |
| Study 2 | S. aureus | Bactericidal effect at 100 µg/mL |
Antifungal Activity
The compound also shows promise as an antifungal agent. Its mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways.
| Study | Fungal Strain Tested | Effect Observed | Reference |
|---|---|---|---|
| Study 3 | Candida albicans | Growth inhibition at MIC = 25 µg/mL | |
| Study 4 | Aspergillus niger | Significant reduction in spore germination |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 30 | Induction of apoptosis |
| MCF7 (breast cancer) | 25 | Cell cycle arrest and apoptosis |
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The triazole moiety may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways and calcium ion levels .
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
